molecular formula C13H10Cl2N2O2 B361995 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide CAS No. 355120-88-6

2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide

Katalognummer: B361995
CAS-Nummer: 355120-88-6
Molekulargewicht: 297.13g/mol
InChI-Schlüssel: PHXANJVXJQQMHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro-substituted phenoxy group and a chloro-substituted pyridinyl group attached to an acetamide moiety

Eigenschaften

CAS-Nummer

355120-88-6

Molekularformel

C13H10Cl2N2O2

Molekulargewicht

297.13g/mol

IUPAC-Name

2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide

InChI

InChI=1S/C13H10Cl2N2O2/c14-9-1-4-11(5-2-9)19-8-13(18)17-12-6-3-10(15)7-16-12/h1-7H,8H2,(H,16,17,18)

InChI-Schlüssel

PHXANJVXJQQMHT-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl

Kanonische SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC=C(C=C2)Cl)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide typically involves the following steps:

    Preparation of 4-Chloro-phenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of 4-Chloro-phenoxyacetic Acid: 4-Chloro-phenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-chloro-phenoxyacetic acid.

    Synthesis of 5-Chloro-2-aminopyridine: This can be synthesized by the chlorination of 2-aminopyridine using thionyl chloride.

    Coupling Reaction: The final step involves the coupling of 4-chloro-phenoxyacetic acid with 5-chloro-2-aminopyridine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide.

Industrial Production Methods

In an industrial setting, the production of 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide may involve continuous flow processes and the use of automated reactors to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyridinyl rings, leading to the formation of quinones and N-oxides, respectively.

    Reduction: Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

    Substitution: The chloro groups on the phenoxy and pyridinyl rings can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like sodium methoxide or ammonia in polar aprotic solvents.

Major Products

    Oxidation: Formation of quinones and N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy and pyridinyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific receptors or enzymes.

    Agricultural Chemistry: The compound is studied for its potential use as a herbicide or pesticide due to its ability to interfere with specific biological pathways in plants and pests.

    Biological Research: It is used as a tool compound to study the effects of chloro-substituted aromatic compounds on biological systems.

    Industrial Chemistry: The compound is explored for its potential use in the synthesis of other complex organic molecules.

Wirkmechanismus

The mechanism of action of 2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro-substituted aromatic rings can engage in π-π interactions with aromatic residues in the active sites of enzymes or receptors, leading to inhibition or activation of their function. The acetamide moiety can form hydrogen bonds with amino acid residues, further stabilizing the interaction.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide: Characterized by chloro-substituted phenoxy and pyridinyl groups.

    2-(4-Bromo-phenoxy)-N-(5-bromo-pyridin-2-yl)-acetamide: Similar structure but with bromo substituents.

    2-(4-Methyl-phenoxy)-N-(5-methyl-pyridin-2-yl)-acetamide: Similar structure but with methyl substituents.

Uniqueness

2-(4-chlorophenoxy)-N-(5-chloropyridin-2-yl)acetamide is unique due to the presence of chloro substituents, which can significantly influence its chemical reactivity and biological activity. The chloro groups can enhance the compound’s lipophilicity, allowing it to better penetrate biological membranes and interact with hydrophobic pockets in proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.